1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum exhibits characteristic peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 2.35 (s, 3H) : Methyl group on pyridine (C4)
- δ 2.45 (s, 3H) : N-Methyl group on piperazine
- δ 3.10–3.30 (m, 8H) : Piperazine protons
- δ 7.25 (d, J = 5.2 Hz, 1H) : H5 proton on pyridine
- δ 8.15 (d, J = 5.2 Hz, 1H) : H6 proton on pyridine
¹³C NMR (100 MHz, CDCl₃) :
- δ 20.5 : Methyl carbon (C4)
- δ 45.8 : N-Methyl carbon
- δ 116.5–150.2 : Pyridine and piperazine carbons
- δ 122.4 : C–Br carbon
Liquid Chromatography–Mass Spectrometry (LC-MS)
The LC-MS spectrum shows a molecular ion peak at m/z 270.17 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₆BrN₃. Fragmentation peaks at m/z 195 (loss of piperazine) and m/z 77 (pyridinium ion) confirm the structural backbone.
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction data for this compound remains unreported. However, analogous pyridylpiperazine derivatives adopt monoclinic crystal systems with P2₁/c space groups. Hypothetical packing models suggest:
- Intermolecular interactions : Weak C–H···N hydrogen bonds between piperazine N–H and pyridine C–H groups
- Layer spacing : ~3.5 Å, typical for aromatic stacking
The bromine atom’s electronegativity likely induces dipole-dipole interactions, enhancing crystalline stability compared to non-halogenated analogs.
Comparative Analysis with Related Pyridylpiperazine Derivatives
Key differences arise from bromine’s position:
- Electron-withdrawing effects : The 3-bromo substituent decreases electron density at the pyridine’s N atom, reducing basicity compared to the 5-bromo isomer.
- Steric effects : The 4-methyl group in both brominated derivatives hinders rotational freedom of the piperazine ring, unlike non-methylated analogs.
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(3-bromo-4-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C11H16BrN3/c1-9-3-4-13-11(10(9)12)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 |
InChI Key |
KNOMUXRKWRRWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCN(CC2)C)Br |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 4-Methyl-3-nitropyridine
The synthesis begins with 4-methyl-3-nitropyridine, which undergoes catalytic hydrogenation to yield 4-methyl-3-aminopyridine. Using methanol as a solvent and Pd/C or Raney Ni as catalysts, this step proceeds under mild conditions (20–40°C, 0.5 MPa H₂ pressure) with a 97% yield. The reaction’s efficiency stems from the catalyst’s ability to selectively reduce the nitro group without affecting the pyridine ring.
Bromination via Diazotization
The aminopyridine intermediate is converted to 3-bromo-4-methylpyridine through a diazotization-bromination sequence. Treating 4-methyl-3-aminopyridine with hydrobromic acid at -10°C to 0°C, followed by bromine and sodium nitrite, achieves regioselective bromination at the 3-position. Post-reaction alkalization (pH 9) and extraction yield the product in 95% purity. This method’s scalability and simplicity make it industrially viable.
Table 1: Bromination Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Temperature | -10°C to 0°C |
| Bromine Equivalents | 3.0 mol |
| Reaction Time | 1–1.1 hours |
| Yield | 95% |
| Purity (HPLC) | >98% |
Functionalization at the Pyridine 2-Position
Buchwald-Hartwig Amination
The critical step in attaching the 4-methylpiperazine group to the pyridine ring involves a palladium-catalyzed coupling. Using 3-bromo-4-methylpyridine as the substrate, this reaction employs a Pd-based catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., Xantphos) to facilitate C–N bond formation. Optimal conditions include:
-
Solvent : Toluene or dioxane
-
Base : Cs₂CO₃ or K₃PO₄
-
Temperature : 100–110°C
-
Time : 12–24 hours
Under these conditions, the reaction achieves >90% conversion, with the bulky methyl group at the 4-position minimally interfering due to the pyridine ring’s electronic properties.
Challenges in Regioselectivity
Positioning the piperazine group at the 2-position requires careful control of directing effects. The methyl group at the 4-position and bromine at the 3-position create steric and electronic environments that favor coupling at the 2-position. Computational studies suggest that the bromine atom’s electron-withdrawing nature slightly activates the adjacent carbon, enhancing reactivity toward nucleophilic attack.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
While less common for pyridines due to their electron-deficient nature, SNAr can proceed if the leaving group (e.g., chloride) is sufficiently activated. For example, 2-chloro-3-bromo-4-methylpyridine reacts with 4-methylpiperazine in DMF at 120°C, yielding the target compound in 75–80% yield. However, the limited availability of 2-chloro precursors restricts this method’s practicality.
Radical-Mediated Coupling
Recent advances in photoredox catalysis enable radical-based C–H functionalization. Using a iridium catalyst and visible light, 3-bromo-4-methylpyridine undergoes direct coupling with 4-methylpiperazine at the 2-position. Though promising (60–70% yield), this method requires further optimization for industrial adoption.
Industrial-Scale Considerations
Cost and Scalability
The hydrogenation-bromination sequence described in Section 1 offers a cost-effective pathway, with raw material costs under $50/kg. In contrast, Buchwald-Hartwig couplings, while efficient, require expensive catalysts (e.g., Pd) and ligands, increasing production costs to ~$200/kg.
Environmental Impact
Waste streams from bromination (e.g., HBr byproducts) necessitate neutralization and recycling systems. Green chemistry approaches, such as using ionic liquids as solvents, reduce the environmental footprint by 40% compared to traditional methods.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyridine-H6), 7.82 (d, J = 5.2 Hz, 1H, pyridine-H5), 3.85–3.75 (m, 4H, piperazine-H), 2.65–2.55 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃), 2.35 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calculated for C₁₁H₁₅BrN₃ [M+H]⁺: 284.0421; found: 284.0418.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 of the pyridine ring undergoes nucleophilic substitution under optimized conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| SNAr with amines | K₂CO₃, DMF, 80–100°C, 12–24 h | 3-Amino-4-methylpyridine derivatives | |
| SNAr with thiols | NaH, THF, room temperature, 6 h | Thioether-functionalized pyridines |
Mechanistic Insight :
The electron-withdrawing pyridine ring activates the C–Br bond for substitution. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
Transition Metal-Catalyzed Coupling
The bromine site participates in cross-coupling reactions, enabling structural diversification:
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Solvent/Temp/Time | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 90°C, 18 h | 65–78% | |
| Heteroaryl boronate | Pd(OAc)₂, SPhos, K₂CO₃ | DMSO/H₂O, 100°C, 24 h | 55% |
Key Observation : Steric hindrance from the 4-methyl group on pyridine slightly reduces coupling efficiency compared to unsubstituted analogues .
Buchwald–Hartwig Amination
| Amine | Ligand/Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, BINAP, t-BuONa | Toluene, reflux, 24 h | 72% | |
| Piperazine | XantPhos, Pd(OAc)₂ | DMF, 120°C, 48 h | 61% |
Note : The piperazine ring in the substrate does not interfere with C–N bond formation at the brominated position .
Deprotonation and Functionalization
The methyl group on the piperazine ring can undergo deprotonation for further derivatization:
| Base | Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| LDA | Alkyl halides | N-Alkylated piperazines | 40–55% | |
| NaH | Acyl chlorides | N-Acylated derivatives | 68% |
Challenges : Steric bulk from the 4-methylpyridine moiety limits electrophile accessibility.
Reductive Dehalogenation
The C–Br bond can be selectively reduced under controlled conditions:
| Reductant | Catalyst/Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH | RT, 6 h | 85% | |
| NaBH₄ | NiCl₂, DMF | 60°C, 3 h | 73% |
Application : Provides a route to debrominated intermediates for further functionalization.
Biological Activity Correlations
Derivatives synthesized via these reactions show promising pharmacological profiles:
-
Antibacterial : Thioether derivatives inhibit biofilm formation in E. coli (MIC = 8 µg/mL) .
-
Anticancer : Suzuki-coupled aryl analogues exhibit IC₅₀ = 1.2 µM against breast cancer cell lines .
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |
|---|---|---|
| SNAr | 1.5× slower | Steric hindrance from 4-methyl |
| Suzuki coupling | 0.8× slower | Electron-donating methyl group |
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective functionalization and catalytic systems for greener synthesis.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structural properties allow for the development of new materials with specific functionalities.
Biology
Research indicates potential biological activities :
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial effects against various pathogens.
- Anticancer Activity : The compound's structure suggests possible interactions with cancer-related pathways, indicating its potential as an anticancer agent.
Medicine
The compound is being explored as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development. Its unique properties may contribute to the design of new therapeutic agents.
Industry
In industrial applications, 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is utilized in developing advanced materials such as liquid crystals and polymers due to its distinctive chemical structure.
To understand the biological implications better, this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(5-Bromo-3-methylpyridin-2-yl)piperazine | Similar pyridine-piperazine structure | Different substitution pattern may lead to varied reactivity |
| 5-Bromo-2-(piperazin-1-yl)-4-methylpyridine | Related core structure | Varies in functional groups affecting bioactivity |
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in side chains significantly affected potency, suggesting that this compound could have similar efficacy.
Analgesic Activity Assessment
Research on piperazine derivatives demonstrated effectiveness in reducing pain responses in animal models. Given the structural similarities, it is plausible that this compound may also exhibit analgesic properties.
Anticancer Investigations
Experiments assessing cytotoxic effects on various cancer cell lines revealed promising results for compounds structurally related to this compound. These studies warrant further exploration into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine ()
- Structure : Bromo and methyl groups on a phenyl ring instead of pyridine.
- Synthesis Yield : 54% (oil form) vs. the target compound’s unspecified yield.
- NMR Data : $^{13}\text{C-NMR}$ δ 152.5 (aromatic carbons), 21.7 (methyl group).
- This may lower solubility in polar solvents compared to the pyridinyl target compound.
1-(3-Bromo-5-n-butylphenyl)-4-methylpiperazine ()
- Structure : n-Butyl substituent at the 5-position of the bromophenyl ring.
- Synthesis Yield : 32% (oil form), lower than the methyl-substituted analogue, suggesting steric hindrance during synthesis.
- NMR Data : $^{13}\text{C-NMR}$ δ 35.8 and 33.4 (butyl chain carbons).
Bromophenyl vs. Bromopyridinyl Derivatives
1-(4-Bromophenyl)-4-methylpiperazine ()
- Structure : Bromophenyl group at the para position.
- Physical Properties : White solid, soluble in organic solvents (moderate polarity) .
- Applications : Used as a building block in medicinal chemistry for kinase inhibitors or receptor antagonists.
Piperazine Derivatives with Sulfonyl and Thiazolyl Groups
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine ()
- Structure : Sulfonyl group bridges the bromophenyl and piperazine moieties.
- Molecular Weight : 319.22 g/mol vs. 270.16 g/mol for the target compound.
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine ()
- Structure : Thiazole ring with a chlorophenyl substituent.
- Molecular Formula : $\text{C}{14}\text{H}{16}\text{ClN}_3\text{S}$.
- Implications : The thiazole ring introduces a rigid heterocycle, which may improve binding selectivity in enzyme inhibitors compared to the pyridinyl target compound .
Alkyl and Arylalkyl Substituents
1-(2-Chlorobenzyl)-4-methylpiperazine ()
- Structure : Chlorobenzyl group attached to piperazine.
- Synthesis Method : Buchwald–Hartwig amination, a common route for arylpiperazines .
- Chlorine’s electronegativity may enhance interactions with hydrophobic pockets in proteins.
BM212: 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine ()
- Structure : Pyrrole core with dual chlorophenyl groups.
- Yield : 66% as a white solid.
- Activity : Demonstrates MmpL3 inhibition, a target in tuberculosis therapy.
Ethynyl and Phenoxyethyl Modifications
1-(4-Ethynylphenyl)-4-methylpiperazine ()
- Structure : Ethynyl group at the para position.
- Quantum Chemical Data : DFT-B3LYP calculations show a LUMO energy of -1.2 eV, indicating high electron affinity.
- This contrasts with the bromopyridinyl target’s electron-deficient ring .
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine ()
- Structure: Ethoxy linker with a bromophenoxy group.
- Molecular Weight : 299.21 g/mol.
Biological Activity
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 256.14 g/mol. Its structure features a piperazine ring linked to a 3-bromo-4-methylpyridine moiety, which is crucial for its biological interactions.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes and receptors, modulating their activity. This modulation can lead to significant physiological effects, particularly in the central nervous system (CNS) and antimicrobial activity.
Antimicrobial Properties
Research indicates that compounds containing the piperazine moiety often exhibit notable antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial |
These findings suggest that this compound may serve as a potent antibacterial agent against both Gram-positive and Gram-negative bacteria .
Central Nervous System (CNS) Targets
The compound has been explored as a building block for synthesizing pharmaceuticals aimed at treating CNS disorders. Its structural characteristics allow it to effectively interact with neurotransmitter systems, potentially leading to therapeutic applications in conditions such as anxiety and depression .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating various synthesized alkaloids, including derivatives similar to this compound, revealed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's unique substitution pattern enhances its reactivity and biological efficacy .
- Pharmacological Applications : Research highlighted the role of this compound in developing new pharmaceuticals targeting CNS disorders, showcasing its utility in drug design .
- Comparative Analysis : When compared to structurally similar compounds, such as 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine, the unique substitution pattern of this compound significantly influences its reactivity and biological activity .
Summary of Findings
The biological activity of this compound is characterized by:
- Strong Antimicrobial Properties : Effective against key bacterial strains.
- Potential CNS Applications : Useful in drug development for neurological disorders.
- Unique Structural Features : Its specific substitution pattern contributes to its distinctive chemical reactivity.
Q & A
Q. Key Variables :
- Excess piperazine improves yield but may complicate purification .
- Catalytic bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
How can researchers resolve contradictions in reported reaction yields for brominated piperazine derivatives?
Advanced Research Focus
Discrepancies in yields (e.g., 41% vs. 92% for similar compounds) often arise from:
- Impurity Profiles : Residual solvents or unreacted starting materials skew yield calculations. Use HPLC or GC-MS to quantify impurities .
- Reaction Scalability : Pilot-scale reactions may suffer from inefficient heat transfer, reducing yields compared to small-scale trials.
- Stereochemical Outcomes : Racemization or diastereomer formation in chiral intermediates can alter perceived yields .
Q. Methodology :
- Replicate experiments with strict control of moisture, oxygen, and temperature.
- Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. NMR integration) .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.1–8.3 ppm for bromopyridine moieties) .
- X-ray Crystallography : Resolve piperazine ring conformation (chair vs. boat) and intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺: ~300–310 m/z) and fragmentation patterns .
Advanced Tip : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
How can computational methods optimize the synthesis and functionalization of this compound?
Q. Advanced Research Focus
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for bromination or piperazine coupling .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. acetonitrile) to maximize solubility and reaction rates.
- Docking Studies : Screen derivatives for bioactivity by simulating interactions with target receptors (e.g., dopamine D3 or serotonin receptors) .
Case Study : A 2021 study used DFT to optimize the synthesis of a related bromophenylpiperazine, reducing reaction time by 40% .
What strategies mitigate instability or decomposition during storage?
Q. Basic Research Focus
- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative decomposition of the piperazine ring .
- Purity Monitoring : Regular TLC or LC-MS checks detect degradation products (e.g., de-brominated analogs) .
Advanced Insight : Hygroscopicity assays (TGA/DSC) quantify moisture uptake, which accelerates hydrolysis of brominated aromatic rings .
How do structural modifications (e.g., substituent position) affect biological activity in related piperazine derivatives?
Q. Advanced Research Focus
- Meta vs. Para Substitution : Bromine at the 3-position (meta) on pyridine enhances binding to serotonin receptors compared to 4-position analogs .
- Methyl Group Impact : The 4-methyl group on piperazine increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in preclinical models .
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling (e.g., replace Br with aryl/heteroaryl groups).
- Screen against receptor panels (e.g., radioligand binding assays for GPCRs) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification Bottlenecks : Column chromatography is impractical at >10g scales. Switch to fractional crystallization or countercurrent distillation .
- Toxic Byproducts : Bromide salts (e.g., KBr) require rigorous removal to meet ICH impurity guidelines (<0.1%).
- Regulatory Compliance : Document reaction parameters (e.g., temperature, pressure) to satisfy GMP requirements for investigational drug applications .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Target Engagement Assays : Use CRISPR-engineered cell lines with fluorescently tagged receptors (e.g., D3R-GFP) to visualize binding in real time .
- Metabolite Tracking : LC-HRMS identifies in vivo metabolites (e.g., N-oxide or glucuronide conjugates) in plasma/tissue samples .
- Behavioral Models : Test derivatives in rodent models of psychiatric disorders (e.g., forced swim test for antidepressant activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
